
4-tert-Butylbenzoic acid--cyclohexanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylbenzoic acid–cyclohexanamine (1/1) is a compound formed by the combination of 4-tert-Butylbenzoic acid and cyclohexanamine in a 1:1 molar ratio 4-tert-Butylbenzoic acid is known for its use as an intermediate in the chemical industry, while cyclohexanamine is a common amine used in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) typically involves the reaction of 4-tert-Butylbenzoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butylbenzoic acid–cyclohexanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-tert-Butylbenzoic acid–cyclohexanamine (1/1) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzoic acid: Known for its use as an intermediate in chemical synthesis.
Cyclohexanamine: A common amine used in various chemical reactions.
Uniqueness
4-tert-Butylbenzoic acid–cyclohexanamine (1/1) is unique due to its combination of properties from both 4-tert-Butylbenzoic acid and cyclohexanamine. This combination results in a compound with distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
60586-02-9 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
4-tert-butylbenzoic acid;cyclohexanamine |
InChI |
InChI=1S/C11H14O2.C6H13N/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;7-6-4-2-1-3-5-6/h4-7H,1-3H3,(H,12,13);6H,1-5,7H2 |
InChI-Schlüssel |
MEMBNRGTRJBMFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


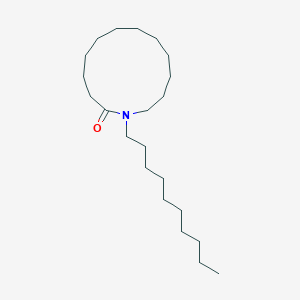
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
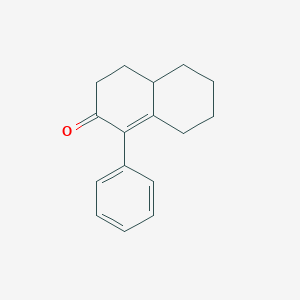

![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
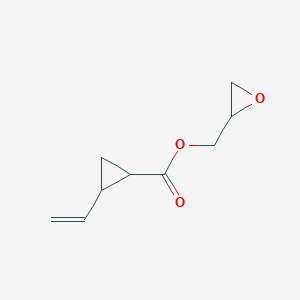
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
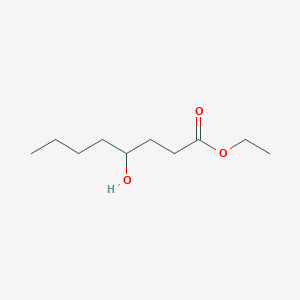
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

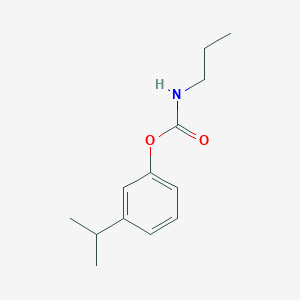
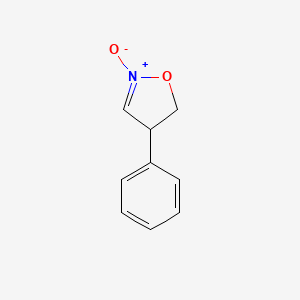
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

